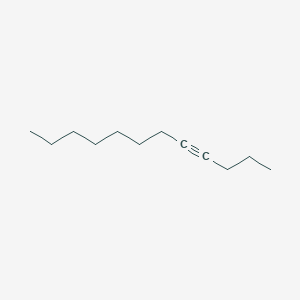

4-Dodecyne

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

22058-01-1 |

|---|---|

Molecular Formula |

C12H22 |

Molecular Weight |

166.30 g/mol |

IUPAC Name |

dodec-4-yne |

InChI |

InChI=1S/C12H22/c1-3-5-7-9-11-12-10-8-6-4-2/h3-7,9,11-12H2,1-2H3 |

InChI Key |

RVIMTVIYJAEION-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC#CCCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-Dodecyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Dodecyne, an internal alkyne, is a hydrocarbon of interest in organic synthesis and holds potential for various applications within the fields of medicinal chemistry and materials science. Its linear twelve-carbon chain with a triple bond at the C-4 position provides a versatile scaffold for a range of chemical transformations. This technical guide offers a comprehensive overview of this compound, including its fundamental properties, a detailed synthesis protocol, and its application in a key synthetic workflow.

Core Data of this compound

IUPAC Name: this compound (also dodec-4-yne) CAS Number: 22058-01-1[1]

The fundamental physicochemical properties of this compound are summarized in the table below, providing a ready reference for experimental design and evaluation.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂ | [1] |

| Molecular Weight | 166.3031 g/mol | [1] |

| Boiling Point | 219 °C at 760 mmHg | [2] |

| Density | 0.792 g/cm³ | [2] |

| Vapor Pressure | 0.181 mmHg at 25°C | [2] |

| Flash Point | 78.3 °C | [2] |

| Refractive Index | 1.4272 (estimate) | [2] |

| Melting Point | -13.99 °C (estimate) | [2] |

| LogP | 4.15040 | [2] |

| Exact Mass | 166.172150702 | [2] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of internal alkynes such as this compound is the alkylation of a smaller terminal alkyne. The following protocol details the synthesis of this compound from 1-pentyne and 1-bromoheptane.

Reaction: CH₃(CH₂)₂C≡CH + Br(CH₂)₆CH₃ → CH₃(CH₂)₂C≡C(CH₂)₆CH₃

Materials:

-

1-Pentyne

-

1-Bromoheptane

-

n-Butyllithium (n-BuLi) in hexane

-

N,N,N',N',N'',N''-Hexamethylphosphoric triamide (HMPA)

-

Tetrahydrofuran (THF), anhydrous

-

Hexane, anhydrous

-

Standard glassware for anhydrous reactions (e.g., round-bottom flask, dropping funnel, condenser)

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

-

Deprotonation of 1-Pentyne: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere, dissolve 1-pentyne in anhydrous tetrahydrofuran (THF).

-

Cool the solution to a suitable low temperature (e.g., -78 °C using a dry ice/acetone bath or 0 °C using an ice bath).

-

Slowly add a solution of n-butyllithium in hexane to the stirred solution of 1-pentyne. The n-butyllithium acts as a strong base to deprotonate the terminal alkyne, forming the corresponding lithium acetylide.

-

Alkylation: After the addition of n-butyllithium is complete, add N,N,N',N',N'',N''-hexamethylphosphoric triamide (HMPA) to the reaction mixture. HMPA helps to break up aggregates of the lithium acetylide, increasing its reactivity.

-

Add 1-bromoheptane to the reaction mixture via the dropping funnel.

-

Allow the reaction mixture to warm to room temperature and stir for a specified period (e.g., 0.5 hours or until reaction completion is confirmed by techniques like TLC or GC).

-

Work-up: Quench the reaction by carefully adding water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent such as diethyl ether or hexane.

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude this compound by distillation under reduced pressure to yield the final product.

Note: HMPA is a known carcinogen and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Application in Synthetic Workflows

Internal alkynes like this compound are valuable intermediates in organic synthesis. One prominent application is in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. Although terminal alkynes are more commonly used in this reaction, internal alkynes can also participate, leading to the formation of fully substituted triazoles.

Below is a diagram illustrating the general experimental workflow for a CuAAC reaction, which could be adapted for the use of this compound.

Caption: General workflow for a CuAAC "click" reaction.

This workflow highlights the straightforward and high-yielding nature of click chemistry, making it a powerful tool in drug discovery and materials science for linking molecular fragments. The resulting triazole ring is a stable and often biologically compatible linker.

References

physical properties of 4-dodecyne boiling point melting point

An In-depth Technical Guide to the Physical Properties of 4-Dodecyne for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the physical properties of this compound, with a specific focus on its boiling and melting points. The information is tailored for professionals in research, scientific, and drug development fields, offering detailed data and experimental context.

Physical and Chemical Properties of this compound

This compound (C₁₂H₂₂) is an internal alkyne, a class of hydrocarbons characterized by a carbon-carbon triple bond. Its molecular structure influences its physical properties, which are crucial for its handling, purification, and use in synthetic applications.

Data Presentation: Quantitative Physical Properties

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Unit | Notes |

| Boiling Point | 219 | °C | At 760 mmHg[1][2] |

| Melting Point | -13.99 | °C | Estimated[1] |

| Molecular Weight | 166.31 | g/mol | |

| Density | 0.792 | g/cm³ | |

| Flash Point | 78.3 | °C | |

| Vapor Pressure | 0.181 | mmHg | At 25°C[1] |

Experimental Protocols

The determination of the boiling and melting points of organic compounds like this compound is fundamental to their characterization. While specific experimental reports for this compound are not detailed in readily available literature, the following standard methodologies are applicable and widely used.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a volatile organic liquid such as this compound, several methods can be employed.

1. Distillation Method (ASTM D1078): This is a common and accurate method for determining the boiling range of volatile organic liquids.[3]

-

Apparatus: A distillation flask, condenser, and a receiving flask are assembled. A calibrated thermometer is placed so that its bulb is just below the side arm of the distillation flask.

-

Procedure: A measured volume of this compound is placed in the distillation flask. The sample is heated, and the temperature is recorded at the moment the first drop of condensate falls from the condenser. The heating is continued, and the temperature is monitored throughout the distillation. The boiling point is typically recorded as a range from the initial boiling point to the final boiling point or dry point.

2. Capillary Method (Siwoloboff Method): This micro-method is suitable when only a small amount of the substance is available.

-

Apparatus: A small test tube (fusion tube), a capillary tube sealed at one end, a thermometer, and a heating bath (e.g., Thiele tube with oil or a metal block).[2][4][5]

-

Procedure: A few drops of this compound are placed in the fusion tube. The capillary tube is inverted and placed into the fusion tube. The apparatus is gently heated. As the temperature increases, a stream of bubbles will emerge from the capillary tube. The heat is then removed, and the liquid is allowed to cool. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[6][7]

Melting Point Determination

The melting point is the temperature at which a solid turns into a liquid. For compounds like this compound, which is liquid at room temperature, this determination would involve cooling the sample until it solidifies and then observing the melting process upon gentle heating.

1. Capillary Tube Method (ASTM E324): This is the most common method for determining the melting point of a crystalline organic solid.[1]

-

Apparatus: A melting point apparatus (e.g., Mel-Temp or a similar device with a heated block and a thermometer or digital temperature sensor), and a capillary tube.[5]

-

Procedure: A small, finely powdered sample of the solidified this compound is packed into a capillary tube. The tube is placed in the melting point apparatus. The sample is heated slowly (typically 1-2 °C per minute) near the expected melting point. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.[8][9] The sharpness of the melting range is an indicator of purity.[5][10]

Visualizations

Experimental Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the determination of the boiling and melting points of a chemical sample.

Caption: Workflow for determining boiling and melting points.

References

- 1. store.astm.org [store.astm.org]

- 2. byjus.com [byjus.com]

- 3. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. Video: Boiling Points - Concept [jove.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. byjus.com [byjus.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. athabascau.ca [athabascau.ca]

Solubility Profile of 4-Dodecyne in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-dodecyne, an internal alkyne, in various organic solvents. Due to the absence of specific quantitative solubility data for this compound in publicly available literature, this guide leverages data from structurally similar C12 hydrocarbons, namely 1-dodecene and dodecane, to provide well-founded estimations of its solubility. The guiding principle of "like dissolves like" is central to understanding the dissolution behavior of this nonpolar compound.

Core Concepts: Polarity and Solubility

The solubility of a compound is fundamentally governed by the intermolecular interactions between the solute (in this case, this compound) and the solvent. The adage "like dissolves like" serves as a reliable predictor of solubility.[1] this compound, being a hydrocarbon with a carbon-carbon triple bond, is a nonpolar molecule. Consequently, it is expected to be readily soluble in nonpolar organic solvents and poorly soluble in polar solvents.[2][3]

Estimated Solubility of this compound

While precise quantitative data for this compound is not available, the solubility of analogous C12 hydrocarbons provides a strong basis for estimation. Dodecane, a saturated C12 hydrocarbon, is reported to be "very soluble" in a range of common organic solvents.[4] Similarly, 1-dodecene, an alkene with a terminal double bond, is also known to be soluble in solvents like ethanol, ethyl ether, and acetone.[5] Given the nonpolar nature of this compound, its solubility is expected to be comparable to these counterparts.

| Solvent | Solvent Polarity | Estimated Solubility of this compound | Rationale |

| Hexane | Nonpolar | Miscible | "Like dissolves like" principle; both are nonpolar hydrocarbons.[6] |

| Toluene | Nonpolar (Aromatic) | Miscible | Dodecane is highly soluble in aromatic hydrocarbons like benzene.[6] |

| Diethyl Ether | Weakly Polar | Very Soluble | Alkynes are known to dissolve in ether.[2] Dodecane and 1-dodecene are also soluble.[4][5] |

| Chloroform | Weakly Polar | Very Soluble | Dodecane is very soluble in chloroform.[4] |

| Acetone | Polar Aprotic | Soluble | 1-dodecene is soluble in acetone.[5] Dodecane is also very soluble.[4] |

| Ethanol | Polar Protic | Soluble | 1-dodecene is soluble in ethanol.[5] Dodecane is very soluble in ethanol.[4] |

| Methanol | Polar Protic | Sparingly Soluble | As the polarity of the alcohol increases, solubility is expected to decrease. |

| Water | Very Polar | Insoluble | As a nonpolar hydrocarbon, this compound is immiscible with water.[2] |

Note: "Miscible" implies that the substances will mix in all proportions, forming a homogeneous solution. "Very Soluble" and "Soluble" indicate a high degree of dissolution. These estimations are based on the known solubility of dodecane and 1-dodecene.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of a liquid organic compound like this compound in an organic solvent. This protocol is a synthesized procedure based on standard laboratory practices for solubility testing.

Objective: To determine the concentration of this compound in a saturated solution with a given organic solvent at a specific temperature.

Materials:

-

This compound (solute)

-

Selected organic solvent (e.g., hexane, ethanol)

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Gas chromatograph with a flame ionization detector (GC-FID) or a UV-Vis spectrophotometer (if an appropriate chromophore is present or can be derivatized)

-

Syringes and syringe filters (0.22 µm)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a series of sealed vials. The excess solute ensures that a saturated solution is formed.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for at least 12 hours to allow the undissolved this compound to settle.

-

For more effective separation, centrifuge the vials at a high speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed pipette to avoid precipitation upon cooling.

-

Immediately filter the collected sample through a syringe filter to remove any remaining particulate matter.

-

Accurately dilute the filtered saturated solution with the pure solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantitative Analysis (using GC-FID as an example):

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Inject the standard solutions into the GC-FID to generate a calibration curve (peak area vs. concentration).

-

Inject the diluted sample of the saturated solution into the GC-FID.

-

Determine the concentration of this compound in the diluted sample by interpolating its peak area on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

-

Visualizing Solubility Principles

The following diagrams illustrate the fundamental principles governing the solubility of this compound.

References

An In-depth Technical Guide to the Synthesis of 4-Dodecyne from 1-Pentyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for 4-dodecyne, a valuable internal alkyne, starting from the terminal alkyne 1-pentyne. This document details the underlying chemical principles, provides detailed experimental protocols, and presents quantitative data to facilitate the practical application of these methodologies in a laboratory setting.

Introduction

The synthesis of internal alkynes is a fundamental transformation in organic chemistry, with applications in materials science, and the synthesis of complex organic molecules, including pharmaceuticals. This compound, with its C12 carbon chain, serves as a key intermediate in various synthetic endeavors. The most direct and widely employed strategy for the synthesis of this compound from 1-pentyne is the alkylation of the corresponding acetylide. This process involves two key steps: the deprotonation of the weakly acidic terminal alkyne and the subsequent nucleophilic substitution reaction with a suitable alkylating agent.

Core Synthesis Pathway: Alkylation of 1-Pentyne

The primary route for the synthesis of this compound from 1-pentyne is the alkylation of the pentynide anion with a seven-carbon electrophile, typically 1-bromoheptane. The reaction proceeds via a two-step mechanism:

-

Deprotonation: The terminal proton of 1-pentyne is acidic (pKa ≈ 25) and can be removed by a strong base to form a highly nucleophilic pentynide anion.[1] Common bases for this purpose include n-butyllithium (n-BuLi) and sodium amide (NaNH₂).

-

Nucleophilic Substitution (Sₙ2): The resulting pentynide anion acts as a potent nucleophile and attacks the electrophilic carbon of a primary alkyl halide, such as 1-bromoheptane, in a bimolecular nucleophilic substitution (Sₙ2) reaction. This reaction forms the new carbon-carbon bond, yielding the desired internal alkyne, this compound.

The overall transformation is illustrated in the following diagram:

Caption: General synthesis pathway for this compound from 1-pentyne.

Experimental Protocols

Two primary protocols for the synthesis of this compound are detailed below, differing in the choice of the strong base for the deprotonation step.

This method offers high yields and is a common choice in modern organic synthesis.

Experimental Workflow:

Caption: Experimental workflow for the synthesis of this compound using n-BuLi.

Detailed Methodology:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with anhydrous tetrahydrofuran (THF) and 1-pentyne. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Deprotonation: A solution of n-butyllithium in hexanes is added dropwise to the stirred solution of 1-pentyne at -78 °C. The mixture is stirred for 1 hour at this temperature to ensure complete formation of the lithium pentynide.

-

Alkylation: 1-Bromoheptane is added dropwise to the reaction mixture at -78 °C. The reaction is then allowed to slowly warm to room temperature and stirred overnight.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

This is a classical and cost-effective method for the deprotonation of terminal alkynes.

Experimental Workflow:

Caption: Experimental workflow for the synthesis of this compound using NaNH₂.

Detailed Methodology:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a dry-ice condenser, a mechanical stirrer, and a gas inlet. The flask is cooled in a dry ice/acetone bath, and anhydrous liquid ammonia is condensed into the flask.

-

Deprotonation: Sodium amide is carefully added to the liquid ammonia with stirring. 1-Pentyne is then added dropwise to the suspension of sodium amide in liquid ammonia. The mixture is stirred for approximately one hour to ensure complete formation of the sodium pentynide.

-

Alkylation: 1-Bromoheptane is added dropwise to the reaction mixture. The reaction is stirred for several hours, allowing the ammonia to reflux.

-

Work-up: After the reaction is complete, the ammonia is allowed to evaporate. The remaining residue is treated with water, and the product is extracted with a low-boiling organic solvent such as diethyl ether or pentane. The organic layer is washed with water and brine, then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed by distillation, and the crude this compound is purified by vacuum distillation.

Data Presentation

The following table summarizes the key quantitative data for the two primary synthesis routes.

| Parameter | Route 1: n-Butyllithium | Route 2: Sodium Amide |

| Starting Materials | 1-Pentyne, n-Butyllithium, 1-Bromoheptane | 1-Pentyne, Sodium Amide, 1-Bromoheptane |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Liquid Ammonia (NH₃) |

| Deprotonation Temp. | -78 °C | -33 °C (boiling point of NH₃) |

| Alkylation Temp. | -78 °C to Room Temperature | -33 °C |

| Reaction Time | ~12-16 hours | ~4-6 hours |

| Reported Yield | ~88% | Generally good to high, typically 70-90% |

| Work-up | Aqueous quench, extraction | Ammonia evaporation, aqueous work-up, extraction |

| Purification | Vacuum distillation or Column Chromatography | Vacuum distillation |

Physical and Spectroscopic Data for this compound:

| Property | Value |

| Molecular Formula | C₁₂H₂₂ |

| Molecular Weight | 166.31 g/mol |

| CAS Number | 22058-01-1 |

| Boiling Point | 95-96 °C at 15 mmHg |

| Density | ~0.78 g/cm³ |

| ¹H NMR (CDCl₃) | Chemical shifts expected around δ 0.9 (t, 6H), 1.2-1.6 (m, 12H), 2.1-2.2 (m, 4H) |

| ¹³C NMR (CDCl₃) | Alkyne carbons expected around δ 80-85 ppm. |

| IR (neat) | C≡C stretch (weak) expected around 2230 cm⁻¹ |

| Mass Spectrum (EI) | Molecular ion (M⁺) at m/z = 166 |

Conclusion

The synthesis of this compound from 1-pentyne is a robust and high-yielding transformation that relies on the fundamental principles of alkyne chemistry. Both the n-butyllithium and sodium amide methods are effective, with the choice often depending on the available equipment, cost considerations, and desired scale of the reaction. The detailed protocols and comparative data presented in this guide are intended to provide researchers and drug development professionals with the necessary information to successfully implement this synthesis in their own laboratories. Proper handling of pyrophoric and highly basic reagents is crucial for the safe and effective execution of these procedures.

References

An In-depth Technical Guide to the Safety and Handling of 4-Dodecyne

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-dodecyne, a member of the alkyne family of hydrocarbons. Due to the limited availability of specific safety data for this compound, this document incorporates data from analogous compounds, such as other dodecyne isomers and similar alkynes, to provide a thorough overview of potential hazards and safe handling practices.

Section 1: Chemical and Physical Properties

The following table summarizes the known physical and chemical properties of this compound. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Unit | Source |

| Molecular Formula | C₁₂H₂₂ | [1][2] | |

| Molecular Weight | 166.307 | g/mol | [1] |

| Boiling Point | 219 | °C at 760 mmHg | [1] |

| Flash Point | 78.3 | °C | [1] |

| Density | 0.792 | g/cm³ | [1] |

| Vapor Pressure | 0.181 | mmHg at 25°C | [1] |

| Melting Point (estimate) | -13.99 | °C | [1] |

| Refractive Index (estimate) | 1.4272 | [1] | |

| LogP | 4.15040 | [1] | |

| XLogP3 | 5.5 | [1] | |

| Hydrogen Bond Donor Count | 0 | [1] | |

| Hydrogen Bond Acceptor Count | 0 | [1] | |

| Rotatable Bond Count | 6 | [1] | |

| Exact Mass | 166.172150702 | [1] | |

| Heavy Atom Count | 12 | [1] | |

| Complexity | 133 | [1] |

Section 2: Hazard Identification and Safety Precautions

| Hazard | Description | Precautionary Statements |

| Flammability | Combustible liquid. Vapors may form explosive mixtures with air, especially upon heating.[3] | Keep away from heat, sparks, open flames, and hot surfaces.[4] Use explosion-proof electrical, ventilating, and lighting equipment.[4] |

| Skin and Eye Irritation | May cause skin and eye irritation upon contact.[5] | Wear protective gloves, clothing, and eye/face protection.[4][6] Wash hands thoroughly after handling.[6] |

| Inhalation | Vapors may cause respiratory irritation.[5] | Use only outdoors or in a well-ventilated area.[6] Avoid breathing dust/fume/gas/mist/vapors/spray.[6] |

| Ingestion | May be harmful if swallowed. Aspiration hazard if swallowed and enters airways.[3][7] | Do NOT induce vomiting.[7] If swallowed, immediately call a poison center or doctor.[7] |

| Aquatic Toxicity | May be toxic to aquatic life with long-lasting effects.[8] | Avoid release to the environment.[8] |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[9]

-

Skin Protection: Wear chemical-impermeable gloves and fire/flame resistant, impervious clothing.[9]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[9]

-

General Hygiene: Immediately change contaminated clothing, apply preventive skin protection, and wash hands and face after handling.[8]

Section 3: Experimental Protocols for Safe Handling

The following protocols are recommended for handling this compound and similar organic compounds in a laboratory setting.

General Handling and Storage:

-

Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[10]

-

Ignition Sources: Eliminate all sources of ignition, including open flames, sparks, and hot surfaces.[6][11] Use spark-proof tools and explosion-proof equipment.[11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][6] Keep away from oxidizing agents.[6] Store locked up.[4]

-

Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[4]

Accidental Release Measures:

-

Evacuation: Evacuate personnel to a safe area.[9]

-

Ventilation: Ensure adequate ventilation.[9]

-

Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[9]

-

Clean-up: Soak up with inert absorbent material (e.g., sand, silica gel, universal binder) and dispose of in a suitable, closed container.[6]

First-Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

-

Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation persists.[6][9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[6][7]

Section 4: Visualizing Safety Protocols

The following diagrams illustrate key logical relationships and workflows for the safe handling of this compound.

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound [webbook.nist.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 4-DECYNE - Safety Data Sheet [chemicalbook.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. echemi.com [echemi.com]

- 10. macrocyclics.com [macrocyclics.com]

- 11. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Dodecyne Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 4-dodecyne and its derivatives. This class of internal alkynes holds potential for the development of novel therapeutic agents, particularly in the field of oncology. The methodologies outlined below cover the direct synthesis of this compound and the introduction of aromatic and heterocyclic moieties through Sonogashira coupling, a cornerstone of modern cross-coupling chemistry.

Data Presentation

Table 1: Synthesis of this compound and Representative Analogs

| Compound | Reactant 1 | Reactant 2 | Catalyst/Base System | Solvent | Time (h) | Temp (°C) | Yield (%) | Spectroscopic Data (¹H NMR, ¹³C NMR, MS) |

| This compound | 1-Heptyne | 1-Bromopentane | n-BuLi | THF/HMPA | 0.5 | 0 to RT | 88 | See Protocol 1 |

| Analog A (Aryl-alkyne) | 1-Heptyne | 4-Iodotoluene | Pd(PPh₃)₂Cl₂/CuI/DIPEA | DMF | 24 | RT | ~95 | See Protocol 2 |

| Analog B (Heterocyclyl-alkyne) | 1-Heptyne | 2-Bromopyridine | Pd(PPh₃)₂Cl₂/CuI/Et₃N | THF | 3 | RT | ~89 | See Protocol 2 |

Table 2: In Vitro Cytotoxicity of Alkyne-Containing Compounds Against Cancer Cell Lines

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Gold(I) alkynyl phosphane complex | MCF-7 (Breast) | 0.63 - 0.78 | [1] |

| Gold(I) alkynyl phosphane complex | HCT-116 (Colon) | 1.48 | [1] |

| Pyrazolopyrimidine derivative | Abl^T315I^ (Leukemia) | <0.0025 | [2] |

| Ellipticine (alkaloid) | IMR-32 (Neuroblastoma) | <1 | [3] |

| Podophyllotoxin derivative | HL-60 (Leukemia) | Not specified | [4] |

Experimental Protocols

Protocol 1: Synthesis of this compound via Alkylation of a Terminal Alkyne

This protocol describes the synthesis of this compound by the alkylation of 1-heptyne with 1-bromopentane. This method is a fundamental approach for the preparation of internal alkynes.

Materials:

-

1-Heptyne

-

1-Bromopentane

-

n-Butyllithium (n-BuLi) in hexane

-

Tetrahydrofuran (THF), anhydrous

-

Hexamethylphosphoramide (HMPA)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-heptyne (1.0 eq) dissolved in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.05 eq) dropwise to the solution via the dropping funnel. Stir the mixture at 0 °C for 30 minutes to form the lithium acetylide.

-

Add HMPA (2.0 eq) to the reaction mixture.

-

Add 1-bromopentane (1.1 eq) dropwise to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the solution and concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford this compound.

Expected Yield: ~88%

Characterization Data for this compound:

-

¹H NMR (CDCl₃): δ 2.14 (t, J = 7.1 Hz, 4H), 1.49-1.27 (m, 12H), 0.91 (t, J = 7.0 Hz, 6H).

-

¹³C NMR (CDCl₃): δ 80.5, 31.8, 31.4, 22.5, 22.2, 18.8, 14.1, 13.7.

-

Mass Spectrometry (EI): m/z (%) = 166 (M⁺).

Protocol 2: Synthesis of this compound Analogs via Sonogashira Coupling

This protocol outlines a general procedure for the synthesis of aryl- and heterocyclyl-substituted this compound analogs using the Sonogashira cross-coupling reaction.[5][6][7][8]

Materials:

-

1-Heptyne (or other terminal alkyne)

-

Aryl or vinyl halide (e.g., 4-iodotoluene, 2-bromopyridine)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA))

-

Solvent (e.g., anhydrous THF or DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite®

Procedure:

-

To a solution of the aryl or vinyl halide (1.0 eq) in the chosen anhydrous solvent (THF or DMF) at room temperature, add sequentially Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.025 eq), the amine base (7.0 eq), and the terminal alkyne (1.1 eq).

-

Stir the reaction mixture at room temperature for the specified time (see Table 1) or until completion is indicated by TLC analysis.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing the pad with additional diethyl ether.

-

Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the coupled product.

Expected Yields: 89-95% (depending on the substrates)

Characterization: The final products should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures.

Mandatory Visualizations

Synthetic Pathways

Caption: General synthetic routes to this compound and its analogs.

Experimental Workflow for Sonogashira Coupling

Caption: Experimental workflow for Sonogashira coupling.

Potential Signaling Pathways in Cancer Targeted by Alkyne-Containing Compounds

Caption: Potential signaling pathways affected by anticancer alkyne compounds.[9][10][11]

References

- 1. researchgate.net [researchgate.net]

- 2. Development of Alkyne-Containing Pyrazolopyrimidines To Overcome Drug Resistance of Bcr-Abl Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer activity and possible mode of action of 4-O-podophyllotoxinyl 12-hydroxyl-octadec-Z-9-enoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. jk-sci.com [jk-sci.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Alkaloids Exhibit a Meaningful Function as Anticancer Agents by Restraining Cellular Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 4-Dodecyne in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-dodecyne as a versatile building block in organic synthesis. The following sections detail its application in the synthesis of bioactive molecules, specifically insect pheromones, and its potential in key synthetic transformations such as cycloaddition and cross-coupling reactions. Detailed experimental protocols and reaction diagrams are provided to facilitate the practical application of this compound in the laboratory.

Synthesis of Bioactive Molecules: (R)-4-Dodecanolide

(R)-4-Dodecanolide is a naturally occurring insect pheromone with significant applications in pest management. While direct synthesis from this compound is not extensively documented, a plausible synthetic route can be adapted from established chemoenzymatic methods that utilize similar long-chain alkynes. This proposed synthesis highlights the utility of this compound as a precursor to valuable chiral molecules.

The key step in this synthetic approach is the stereoselective reduction of the alkyne to a cis-alkene, followed by an asymmetric dihydroxylation and subsequent lactonization.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of (R)-4-dodecanolide from this compound.

Experimental Protocols

a) Selective Reduction of this compound to cis-4-Dodecene

This protocol describes the partial hydrogenation of the internal alkyne this compound to the corresponding cis-alkene using a poisoned catalyst.

-

Materials: this compound, Lindlar's catalyst (Pd/CaCO3 poisoned with lead), Quinoline, Hexane, Hydrogen gas.

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 g, 6.0 mmol) in hexane (20 mL).

-

Add Lindlar's catalyst (100 mg, 5 mol% Pd) and a drop of quinoline.

-

Evacuate the flask and backfill with hydrogen gas from a balloon.

-

Stir the reaction mixture vigorously at room temperature and monitor the reaction progress by TLC or GC.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield cis-4-dodecene.

-

| Reactant | Product | Catalyst | Solvent | Yield (%) | Reference |

| This compound | cis-4-Dodecene | Lindlar's Catalyst | Hexane | >95 | General Procedure |

b) Asymmetric Dihydroxylation of cis-4-Dodecene

This procedure outlines the enantioselective synthesis of (4R,5S)-4,5-dihydroxydodecane using Sharpless asymmetric dihydroxylation.

-

Materials: cis-4-Dodecene, AD-mix-α, t-butanol, water, methanesulfonamide.

-

Procedure:

-

To a stirred solution of t-butanol and water (1:1, 50 mL), add AD-mix-α (8.4 g) and methanesulfonamide (0.57 g, 6.0 mmol).

-

Cool the mixture to 0 °C and add cis-4-dodecene (1.0 g, 6.0 mmol).

-

Stir the reaction vigorously at 0 °C for 24 hours.

-

Quench the reaction by adding solid sodium sulfite (9.0 g) and warm to room temperature.

-

Stir for 1 hour, then extract the mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography to afford (4R,5S)-4,5-dihydroxydodecane.

-

| Reactant | Product | Reagent | Enantiomeric Excess (%) | Yield (%) | Reference |

| cis-4-Dodecene | (4R,5S)-4,5-dihydroxydodecane | AD-mix-α | >95 | 85-95 | General Procedure |

Cycloaddition Reactions: Synthesis of Triazoles

This compound, as an internal alkyne, can participate in [3+2] cycloaddition reactions with azides to form substituted triazoles. This "click chemistry" approach is highly efficient and finds broad application in medicinal chemistry and materials science for linking molecular fragments.[1][2]

Reaction Workflow:

Caption: General scheme for the synthesis of triazoles from this compound.

Experimental Protocol

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Materials: this compound, Benzyl azide, Copper(II) sulfate pentahydrate, Sodium ascorbate, t-Butanol, Water.

-

Procedure:

-

In a vial, dissolve this compound (166 mg, 1.0 mmol) and benzyl azide (133 mg, 1.0 mmol) in a 1:1 mixture of t-butanol and water (10 mL).

-

To this solution, add sodium ascorbate (19.8 mg, 0.1 mmol) followed by copper(II) sulfate pentahydrate (2.5 mg, 0.01 mmol).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, dilute the reaction with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to obtain the desired triazole.

-

| Alkyne | Azide | Catalyst | Solvent | Yield (%) | Reference |

| This compound | Benzyl Azide | CuSO4·5H2O, Na-Ascorbate | t-BuOH/H2O | >90 | General Protocol[3] |

Cross-Coupling Reactions: Sonogashira Coupling

As an internal alkyne, this compound is not a direct substrate for the classic Sonogashira coupling which requires a terminal alkyne. However, it can be envisioned that derivatives of this compound, featuring a terminal alkyne, could be synthesized and subsequently utilized in Sonogashira reactions to couple with aryl or vinyl halides. This would provide access to a wide range of complex conjugated systems.

Conceptual Reaction Pathway:

Caption: Sonogashira coupling of a terminal alkyne derived from this compound.

General Experimental Protocol for Sonogashira Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl halide.

-

Materials: Terminal alkyne, Aryl iodide, Pd(PPh3)4, CuI, Triethylamine (TEA), Toluene.

-

Procedure:

-

To a Schlenk flask, add the aryl iodide (1.0 mmol), Pd(PPh3)4 (0.05 mmol), and CuI (0.1 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

-

Add toluene (10 mL) and triethylamine (2.0 mmol).

-

Add the terminal alkyne (1.2 mmol) via syringe.

-

Stir the reaction mixture at the desired temperature (room temperature to 80 °C) and monitor by TLC.

-

Upon completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of celite.

-

Wash the filtrate with saturated aqueous NH4Cl and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

-

| Alkyne | Aryl Halide | Catalyst System | Base | Yield (%) | Reference |

| Terminal Alkyne | Aryl Iodide | Pd(PPh3)4, CuI | TEA | 70-95 | General Protocol |

Disclaimer: The provided protocols are general guidelines. Reaction conditions, including temperature, time, and catalyst loading, may require optimization for specific substrates. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols: 4-Dodecyne in Azide-Alkyne Cycloaddition Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is renowned for its high efficiency, selectivity, and biocompatibility.[1][2] This reaction typically facilitates the rapid and specific formation of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[2] However, the use of internal alkynes, such as 4-dodecyne, in the standard CuAAC protocol is challenging due to the reaction's mechanistic requirements for a terminal C-H bond on the alkyne.[3]

While some specialized copper catalysts have shown limited reactivity with internal alkynes under forcing conditions, these reactions are often slow and not widely adopted.[1][4] For efficient and regioselective cycloaddition with internal alkynes like this compound, alternative catalytic systems are necessary. The most prominent and effective of these is the Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC).[2][5] This method provides access to fully substituted 1,2,3-triazoles, a feat not achievable with standard CuAAC.[5][6]

These application notes will provide an overview of the appropriate catalytic systems for internal alkynes like this compound, with a focus on the RuAAC reaction. A standard CuAAC protocol using a terminal alkyne is also presented for comparative purposes.

Data Presentation

Table 1: Comparison of Catalytic Systems for Azide-Alkyne Cycloaddition

| Feature | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) | Thermal Cycloaddition |

| Alkyne Substrate | Primarily Terminal Alkynes | Terminal and Internal Alkynes | Terminal and Internal Alkynes |

| Product | 1,4-Disubstituted 1,2,3-Triazoles | 1,5-Disubstituted (from terminal) or 1,4,5-Trisubstituted (from internal) 1,2,3-Triazoles | Mixture of 1,4- and 1,5-Regioisomers |

| Regioselectivity | High | High | Low |

| Catalyst | Cu(I) salts (e.g., CuSO₄/NaAsc, CuI) | Ru(II) complexes (e.g., [CpRuCl]₄, CpRuCl(PPh₃)₂) | None |

| Typical Conditions | Room temperature, aqueous or organic solvents | Elevated temperatures (60-110 °C), organic solvents (e.g., DMF, Toluene) | High temperatures (≥ 98 °C) |

| Reaction Rate | Very Fast | Moderate to Fast | Slow |

Logical Workflow for Alkyne Selection

Caption: Catalyst selection based on alkyne type.

Experimental Protocols

Protocol 1: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) with an Internal Alkyne (e.g., this compound)

This protocol is a general procedure for the RuAAC of internal alkynes, which is the recommended method for this compound.[7][8]

Materials:

-

Internal Alkyne (e.g., this compound)

-

Organic Azide (e.g., Benzyl Azide)

-

Ruthenium Catalyst (e.g., [Cp*RuCl]₄)

-

Anhydrous, degassed solvent (e.g., Dimethylformamide - DMF)

-

Inert gas (Argon or Nitrogen)

-

Reaction vessel (e.g., microwave vial or Schlenk tube)

-

Stirring plate and magnetic stir bar

-

Heating source (e.g., oil bath or microwave reactor)

Procedure:

-

Preparation: In a clean, dry reaction vessel equipped with a magnetic stir bar, add the ruthenium catalyst (e.g., [Cp*RuCl]₄, 2.5-10 mol%).

-

Reagent Addition: Under an inert atmosphere, add the internal alkyne (e.g., this compound, 1.0 equivalent) and the organic azide (1.0-1.2 equivalents).

-

Solvent Addition: Add the anhydrous, degassed solvent (e.g., DMF) to achieve a suitable concentration (typically 0.1-0.5 M).

-

Reaction: Seal the vessel and heat the reaction mixture to 90-110 °C with vigorous stirring.[7] The reaction can also be carried out under microwave irradiation for shorter reaction times.[7]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 1,4,5-trisubstituted 1,2,3-triazole.

Protocol 2: Standard Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a Terminal Alkyne

This protocol describes a typical CuAAC reaction using a terminal alkyne for comparative purposes.[9]

Materials:

-

Terminal Alkyne (e.g., Phenylacetylene)

-

Organic Azide (e.g., Benzyl Azide)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Sodium Ascorbate (NaAsc)

-

Solvent system (e.g., t-butanol/water, 1:1)

-

Reaction vessel (e.g., round-bottom flask)

-

Stirring plate and magnetic stir bar

Procedure:

-

Reagent Dissolution: In a reaction vessel, dissolve the terminal alkyne (1.0 equivalent) and the organic azide (1.0 equivalent) in the chosen solvent system (e.g., t-butanol/water).

-

Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 10 mol%). In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (e.g., 1-5 mol%).

-

Reaction Initiation: To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. A color change is often observed.

-

Reaction: Stir the reaction mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. CuAAC reactions are often complete within 1-24 hours.

-

Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. If necessary, purify the product by column chromatography or recrystallization.

Experimental Workflow Diagram

Caption: General workflow for azide-alkyne cycloaddition.

Disclaimer: These protocols are intended as general guidelines. Reaction conditions, including catalyst loading, temperature, and reaction time, may need to be optimized for specific substrates. Always follow appropriate laboratory safety procedures.

References

- 1. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Click Chemistry [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]

- 6. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 4-Dodecyne in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses and methodologies for incorporating 4-dodecyne into molecules using click chemistry. While this compound, as an internal alkyne, presents unique challenges compared to more commonly used terminal alkynes, its long alkyl chain offers significant opportunities for introducing hydrophobicity into a wide range of molecular scaffolds. This can be particularly advantageous in drug delivery, proteomics, and materials science.

Introduction: The Role of Internal Alkynes in Click Chemistry

Click chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has become a cornerstone of modern chemical biology and drug discovery due to its high efficiency, specificity, and biocompatibility.[1][2] However, the standard CuAAC reaction is highly specific to terminal alkynes . Internal alkynes, such as this compound, are generally unreactive under these conditions.

To engage internal alkynes in click-type reactions, alternative catalytic systems are necessary. The most prominent of these is the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) . Unlike CuAAC, which yields 1,4-disubstituted 1,2,3-triazoles, RuAAC reactions with internal alkynes produce fully substituted 1,4,5-trisubstituted 1,2,3-triazoles.[3][4] This alternative pathway opens the door for the use of internal alkynes like this compound in modular chemical synthesis.

Potential Applications of this compound

The defining feature of this compound is its long, hydrophobic dodecyl chain. By incorporating this moiety into biomolecules or polymers via RuAAC, researchers can impart specific physicochemical properties.

-

Drug Delivery: this compound can be used to create amphiphilic drug conjugates. The hydrophobic tail can enhance the encapsulation of nonpolar drugs into micelles or liposomes, potentially improving drug solubility, stability, and circulation time.

-

Proteomics and Cell Biology: As a "hydrophobic tag," this compound can be attached to proteins or probes to study protein-membrane interactions, protein folding, or to induce targeted protein degradation by mimicking a misfolded state.[5][6]

-

Biomaterials and Polymer Science: Functionalizing polymers with this compound can be used to create self-assembling materials, hydrogels with tunable hydrophobic domains, or modified surfaces with altered wetting properties.

Comparative Overview of Azide-Alkyne Cycloaddition Reactions

The choice of catalytic system is critical when working with this compound. The following table summarizes the key differences between the major azide-alkyne cycloaddition reactions.

| Feature | Thermal Huisgen Cycloaddition | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |

| Alkyne Substrate | Terminal & Internal | Terminal Only | Terminal & Internal |

| Product | Mixture of 1,4- and 1,5-regioisomers | 1,4-disubstituted 1,2,3-triazole | 1,5- (from terminal) or 1,4,5-trisubstituted (from internal) 1,2,3-triazole |

| Catalyst | None | Cu(I) salts (e.g., CuSO₄/ascorbate, CuBr) | Ru(II) complexes (e.g., CpRuCl(PPh₃)₂, CpRuCl(COD)) |

| Reaction Conditions | High temperature (often >100 °C) | Room temperature, aqueous or organic solvents | Room temperature to 80 °C, typically non-protic organic solvents |

| Biocompatibility | Low (due to high temperature) | Moderate (copper toxicity is a concern for in vivo applications) | Moderate (ruthenium toxicity is a concern) |

Experimental Protocols and Methodologies

Due to the limited reactivity of this compound in CuAAC, the following protocol details a generalized procedure for the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), which is suitable for internal alkynes.

Protocol 1: General Procedure for RuAAC of a this compound Derivative

This protocol describes a general method for conjugating a this compound-containing molecule to an azide-functionalized substrate. Researchers should optimize reaction times, temperatures, and catalyst loading for their specific substrates.

Materials:

-

Azide-functionalized substrate (e.g., azide-PEG-biotin, benzyl azide)

-

This compound derivative (e.g., a molecule functionalized with this compound)

-

Ruthenium catalyst (e.g., CpRuCl(PPh₃)₂ or CpRuCl(COD))

-

Anhydrous, non-protic solvent (e.g., THF, dioxane, toluene)

-

Inert gas supply (Argon or Nitrogen)

-

Reaction vessel (e.g., Schlenk tube or sealed vial)

-

Stirring and heating apparatus (e.g., magnetic stir plate with heating block)

Reaction Components:

| Component | Suggested Molar Ratio | Concentration/Loading | Purpose |

| Azide Substrate | 1.0 eq | Varies | Reactant |

| This compound Derivative | 1.0 - 1.2 eq | Varies | Reactant |

| Ruthenium Catalyst | 0.01 - 0.05 eq | 1-5 mol% | Catalyst |

| Anhydrous Solvent | N/A | Sufficient to dissolve reactants | Reaction Medium |

Procedure:

-

Preparation: In a clean, dry reaction vessel, dissolve the azide-functionalized substrate (1.0 eq) and the this compound derivative (1.1 eq) in the anhydrous, non-protic solvent.

-

Inert Atmosphere: De-gas the solution by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

-

Catalyst Addition: Under a positive pressure of inert gas, add the ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂, 2 mol%).

-

Reaction: Seal the vessel and stir the reaction mixture at a temperature between room temperature and 80 °C. The optimal temperature will depend on the reactivity of the specific substrates.[3]

-

Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or NMR spectroscopy.

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

Purify the resulting 1,4,5-trisubstituted triazole product using column chromatography on silica gel or another suitable purification method (e.g., preparative HPLC).

-

Visualizations: Workflows and Concepts

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the functionalization of a biomolecule with a this compound derivative using RuAAC, followed by downstream analysis.

Caption: Workflow for biomolecule conjugation using RuAAC with this compound.

Conceptual Application Diagram

This diagram illustrates the concept of using a this compound-tagged protein to study membrane interactions. The hydrophobic dodecyl chain facilitates insertion into the lipid bilayer.

References

- 1. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 2. genelink.com [genelink.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. researchgate.net [researchgate.net]

- 5. Identification of Hydrophobic Tags for the Degradation of Stabilized Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel hydrophobic tag leads to the efficient degradation of programmed death-ligand 1 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Reactions with 4-Dodecyne

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the stereoselective partial hydrogenation of the internal alkyne 4-dodecyne. The primary focus of this document is the synthesis of (Z)-4-dodecene, a cis-alkene, a common structural motif in organic synthesis and drug development.

Overview of this compound Reactivity

This compound is an internal alkyne, a class of hydrocarbons characterized by a carbon-carbon triple bond located within the carbon chain. This triple bond is a high-energy functional group, making it susceptible to a variety of chemical transformations. One of the most common and synthetically useful reactions of internal alkynes is partial hydrogenation, which allows for the stereoselective formation of either cis or trans alkenes.

This application note will focus on the partial hydrogenation of this compound to yield the corresponding cis-alkene, (Z)-4-dodecene, using a Lindlar catalyst. This reaction is highly stereospecific, proceeding through a syn-addition of hydrogen atoms across the alkyne triple bond.[1][2][3]

Stereoselective Partial Hydrogenation of this compound to (Z)-4-Dodecene

The conversion of an alkyne to a cis-alkene is a crucial transformation in organic synthesis. The use of a "poisoned" palladium catalyst, known as Lindlar's catalyst, is the most common method to achieve this transformation with high stereoselectivity.[1][2][3] The catalyst's reduced activity prevents over-reduction of the initially formed alkene to the corresponding alkane.[1][2][3]

Reaction Scheme:

Experimental Protocol

This protocol is based on established procedures for the Lindlar hydrogenation of internal alkynes. While specific data for this compound is not widely published, the following protocol for a related alkyne provides a reliable starting point.

Materials:

-

This compound

-

Lindlar's catalyst (5% palladium on calcium carbonate, poisoned with lead acetate)

-

Quinoline (optional, as a co-catalyst poison to enhance selectivity)

-

Hexanes (or another suitable solvent like methanol or ethanol)

-

Hydrogen gas (H₂)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Hydrogen balloon or a hydrogenation apparatus

-

Septum

-

Needles and syringes

-

Filtration apparatus (e.g., Büchner funnel with celite or a syringe filter)

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask containing a magnetic stir bar, add this compound (1.00 g, 6.01 mmol).

-

Solvent Addition: Add hexanes (20 mL) to dissolve the this compound.

-

Catalyst and Poison Addition: To the stirred solution, add Lindlar's catalyst (0.08 g, ~8 wt% of the alkyne). If desired for enhanced selectivity, add quinoline (0.2 mL).

-

Hydrogenation: Seal the flask with a septum. Purge the flask with hydrogen gas by evacuating and backfilling with hydrogen from a balloon three times. Leave the final hydrogen balloon attached to the flask via a needle through the septum to maintain a positive pressure of hydrogen.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting alkyne and the appearance of the alkene product. The uptake of hydrogen can also be monitored if using a quantitative hydrogenation apparatus.

-

Workup: Once the reaction is complete (typically when hydrogen uptake ceases or the starting material is consumed as indicated by TLC/GC), carefully vent the excess hydrogen in a well-ventilated fume hood.

-

Catalyst Removal: Filter the reaction mixture through a pad of celite or a syringe filter to remove the heterogeneous Lindlar's catalyst. Wash the filter cake with a small amount of hexanes to ensure complete recovery of the product.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary to remove any remaining starting material or byproducts, though often the reaction is clean enough to proceed without further purification.

Data Presentation

The following table summarizes the key quantitative parameters for the partial hydrogenation of an internal alkyne based on a representative literature procedure.[4]

| Parameter | Value |

| Substrate | Isopinocampheyl propiolate |

| Substrate Amount | 1.02 g (2.5 mmol) |

| Catalyst | Lindlar's Catalyst |

| Catalyst Loading | 0.04 g (~4 wt%) |

| Co-catalyst | Quinoline (0.1 mL) |

| Solvent | Hexanes (5 mL) |

| Hydrogen Source | H₂ gas (balloon) |

| Reaction Time | Monitored until H₂ uptake ceased |

| Temperature | Room Temperature |

| Product | Corresponding (E,Z)-diene dioate |

| Yield | 80% |

Note: This data is for a different alkyne and should be used as a guideline. Optimization for this compound may be required.

Mandatory Visualizations

Experimental Workflow for Lindlar Hydrogenation

The following diagram illustrates the general workflow for the partial hydrogenation of this compound using a Lindlar catalyst.

References

Purification of 4-Dodecyne: A Guide to Distillation and Chromatography Techniques

Application Note & Protocol

For researchers, scientists, and professionals in drug development, obtaining highly pure materials is a critical step in ensuring reliable and reproducible experimental outcomes. This document provides detailed protocols for the purification of 4-dodecyne, a nonpolar internal alkyne, using two common laboratory techniques: vacuum distillation and column chromatography. The choice of method will depend on the scale of the purification, the nature of the impurities, and the desired final purity.

Method Selection: Distillation vs. Chromatography

The selection of an appropriate purification technique is paramount. For this compound, the primary choice is between distillation and chromatography. Distillation is generally preferred for larger quantities of material and for separating compounds with significantly different boiling points. Given that this compound has a high boiling point, vacuum distillation is the recommended approach to avoid thermal decomposition.[1][2][3][4] Chromatography, on the other hand, is ideal for smaller-scale purifications and for separating compounds with similar polarities.[5]

Caption: Decision workflow for selecting a purification method for this compound.

Quantitative Data Summary

The following table summarizes typical parameters and expected outcomes for the purification of this compound by vacuum distillation and column chromatography. These values are based on the known physical properties of this compound and general principles of organic chemistry purification techniques.

| Parameter | Vacuum Distillation | Column Chromatography |

| Stationary Phase | Not Applicable | Silica Gel (230-400 mesh) |

| Mobile Phase | Not Applicable | 100% Hexanes or Petroleum Ether |

| Atmospheric Boiling Point | 219 °C at 760 mmHg | Not Applicable |

| Predicted Boiling Point | ~100-120 °C at 10 mmHg | Not Applicable |

| Typical Sample Size | > 5 g | < 5 g |

| Expected Purity | > 98% | > 99% |

| Expected Yield | 80-90% | 70-85% |

| Key Advantage | Suitable for large quantities | High resolution for removing polar impurities |

| Key Disadvantage | Requires specialized equipment | More time-consuming and uses more solvent |

Experimental Protocols

Protocol 1: Purification of this compound by Vacuum Fractional Distillation

This protocol is designed for the purification of multi-gram quantities of this compound, particularly when impurities have different boiling points. Given the high atmospheric boiling point of this compound (219 °C), vacuum distillation is essential to prevent thermal degradation.[1][2][3]

Materials:

-

Round-bottom flask

-

Claisen adapter

-

Vigreux column (short path)

-

Distillation head with thermometer

-

Condenser

-

Receiving flask

-

Vacuum adapter

-

Vacuum pump with trap

-

Heating mantle

-

Stir bar

-

Grease for glass joints

-

Glass wool or foil for insulation

Procedure:

-

Apparatus Assembly:

-

Inspect all glassware for cracks or defects before assembly.

-

Assemble the distillation apparatus as shown in the workflow diagram. A Claisen adapter is recommended to minimize bumping.[6]

-

Lightly grease all ground-glass joints to ensure a good seal under vacuum.[6]

-

Place a stir bar in the round-bottom flask containing the crude this compound. Boiling stones are not effective under vacuum.[6]

-

Connect the vacuum adapter to a vacuum trap and then to the vacuum pump using thick-walled tubing.

-

-

Distillation Process:

-

Begin stirring the crude this compound.

-

Turn on the vacuum pump to slowly evacuate the system. This initial step will remove any highly volatile impurities.

-

Once a stable, low pressure is achieved (e.g., 10 mmHg), begin to gently heat the distillation flask with the heating mantle. The heating mantle should be set approximately 20-30°C higher than the target boiling point at the given pressure.[2]

-

Observe for the condensation ring to slowly rise up the Vigreux column. For optimal separation, this rise should be gradual.

-

Collect any initial low-boiling fractions in a separate receiving flask.

-

When the temperature stabilizes at the boiling point of this compound at the recorded pressure, switch to a clean receiving flask to collect the purified product.

-

Continue distillation until a small amount of residue remains in the distillation flask. Do not distill to dryness.

-

-

Shutdown Procedure:

-

Remove the heating mantle and allow the system to cool to room temperature.

-

Slowly and carefully vent the system to atmospheric pressure.

-

Turn off the vacuum pump.

-

Disassemble the apparatus and transfer the purified this compound to a clean, labeled container.

-

Caption: Workflow for vacuum distillation of this compound.

Protocol 2: Purification of this compound by Column Chromatography

This protocol is suitable for small-scale purification of this compound, especially for removing non-volatile or more polar impurities. As this compound is a nonpolar hydrocarbon, a normal-phase chromatography setup is used.

Materials:

-

Glass chromatography column with stopcock

-

Silica gel (230-400 mesh)

-

Sand (acid-washed)

-

Hexanes or petroleum ether (reagent grade)

-

Glass wool or cotton

-

Beakers and Erlenmeyer flasks

-

Collection tubes or flasks

-

TLC plates and developing chamber

Procedure:

-

Solvent System Selection:

-

Develop a suitable solvent system using thin-layer chromatography (TLC). For a nonpolar compound like this compound, start with 100% hexanes or petroleum ether.[7]

-

The ideal solvent system should give the this compound an Rf value of approximately 0.25-0.35. If the compound does not move from the baseline, a small percentage of a slightly more polar solvent (e.g., 1-2% ethyl acetate in hexanes) can be added.

-

-

Column Packing:

-

Insert a small plug of glass wool or cotton into the bottom of the column.

-

Add a small layer of sand on top of the plug.

-

Prepare a slurry of silica gel in the chosen eluent (e.g., hexanes).

-

Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.

-

Allow the silica to settle, and then add another layer of sand on top to protect the silica bed.

-

Drain the solvent until the level is just above the top layer of sand. Never let the column run dry.

-

-

Sample Loading and Elution:

-

Dissolve the crude this compound in a minimal amount of the eluent.

-

Carefully apply the sample solution to the top of the silica gel using a pipette.

-

Open the stopcock and allow the sample to absorb onto the silica.

-

Carefully add fresh eluent to the top of the column.

-

Begin eluting the sample through the column, collecting fractions in separate tubes. Maintain a constant flow rate.

-

-

Fraction Analysis:

-

Analyze the collected fractions by TLC to determine which contain the purified this compound.

-

Combine the pure fractions.

-

Remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.

-

Caption: Workflow for column chromatography purification of this compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. How To [chem.rochester.edu]

- 3. Vacuum distillation - Wikipedia [en.wikipedia.org]

- 4. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Chromatography [chem.rochester.edu]

Application Note: High-Resolution Analytical Techniques for Characterizing 4-Dodecyne Purity

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview and detailed protocols for the characterization of 4-dodecyne purity. Ensuring the purity of chemical reagents and intermediates like this compound is critical for reproducible synthetic outcomes and the safety of final pharmaceutical products. This application note details the use of several core analytical techniques, including Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS), to qualitatively and quantitatively assess the purity of this compound. Detailed experimental protocols, data interpretation guidelines, and structured data presentation are provided to assist researchers in implementing robust quality control measures.

Introduction to this compound Purity Analysis

This compound (C₁₂H₂₂) is an internal alkyne used as a building block in organic synthesis.[1][2] Its purity is paramount, as isomeric impurities (e.g., other dodecyne isomers), residual starting materials (e.g., 1-pentyne, 1-bromoheptane), or solvent residues can significantly impact reaction yields, selectivity, and the impurity profile of subsequent products.[3] A multi-technique approach is necessary for comprehensive characterization, as each method provides orthogonal information about the sample's composition. Gas chromatography is highly effective for separating volatile compounds and assessing purity[4], while NMR spectroscopy provides definitive structural confirmation and detects non-volatile or co-eluting impurities.[5][6] Mass spectrometry, often coupled with GC, aids in the identification of unknown impurities by providing molecular weight and fragmentation data.[7][8]

Overall Workflow for Purity Characterization

The determination of this compound purity follows a logical workflow, beginning with sample preparation and progressing through various analytical techniques to a final purity statement. This process ensures that both the identity of the main component is confirmed and any impurities are identified and quantified.

Figure 1: General workflow for the analytical characterization of this compound purity.

Analytical Techniques and Protocols

A combination of chromatographic and spectroscopic techniques is recommended for a complete purity profile.

| Technique | Purpose | Information Provided | Limitations |

| Gas Chromatography (GC-FID) | Primary purity assessment and quantification of volatile impurities. | Percent purity based on area normalization, retention times of components. | Co-eluting impurities may not be resolved; does not provide structural information.[4] |

| ¹H NMR Spectroscopy | Structural confirmation and detection of proton-containing impurities. | Chemical shifts, coupling constants, and integration confirm the structure of this compound and identify impurities.[5] | Less sensitive than GC for trace impurities; quantification requires internal standards for high accuracy.[9] |

| ¹³C NMR Spectroscopy | Confirms carbon skeleton and detects isomeric or carbon-containing impurities. | Number and chemical shifts of carbon signals, confirming the alkyne position and overall structure. | Low sensitivity, requiring more concentrated samples or longer acquisition times. |

| GC-Mass Spectrometry (GC-MS) | Identification of unknown volatile impurities. | Molecular weight and fragmentation patterns of separated components.[7] | Fragmentation may be ambiguous for isomers; less quantitative than GC-FID. |

Protocol 1: Purity by Gas Chromatography (GC-FID)

Principle: This method separates volatile compounds based on their boiling points and interaction with a stationary phase.[10] The Flame Ionization Detector (FID) provides a response proportional to the mass of carbon, allowing for quantitative analysis via area percent normalization.[11]

Experimental Protocol:

-

Instrumentation: Gas chromatograph equipped with an FID, a split/splitless injector, and an appropriate capillary column.

-

Materials:

-

This compound sample

-

High-purity solvent (e.g., Hexane or Ethyl Acetate, GC grade)

-

Autosampler vials with septa

-

-

Sample Preparation:

-

Prepare a stock solution of this compound at approximately 10 mg/mL in the chosen solvent.

-

Create a dilute sample for injection by further diluting the stock solution 1:100 (to ~100 µg/mL).

-

-

Instrumental Parameters:

-

Column: Agilent DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium or Hydrogen, constant flow of 1.0 mL/min.[12]

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.

-

Oven Program:

-

Initial Temperature: 60°C, hold for 2 minutes.

-

Ramp: 15°C/min to 280°C.

-